Ethyl 2-(7-bromoimidazo[1,2-a]pyridin-3-yl)acetate
Overview
Description
Ethyl 2-(7-bromoimidazo[1,2-a]pyridin-3-yl)acetate is a chemical compound with the molecular formula C11H11BrN2O2 and a molecular weight of 283.12 g/mol . This compound is a derivative of imidazo[1,2-a]pyridine, a class of heterocyclic compounds known for their significant biological and pharmacological activities .
Mechanism of Action
Target of Action
It is known that imidazo[1,2-a]pyridines, a class of compounds to which this molecule belongs, are often used as pharmacophores in medicinal chemistry . They interact with various biological targets, contributing to their therapeutic value .
Mode of Action
It’s known that the compound can be synthesized from α-bromoketones and 2-aminopyridine under certain reaction conditions . The reaction involves C–C bond cleavage promoted by I2 and TBHP .
Biochemical Pathways
Imidazo[1,2-a]pyridines, in general, are known to interact with various biochemical pathways due to their wide range of applications in medicinal chemistry .
Result of Action
Compounds of the imidazo[1,2-a]pyridine class are known to have varied medicinal applications, suggesting they have significant molecular and cellular effects .
Action Environment
It’s known that the compound should be stored at a temperature of 28 c for optimal stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(7-bromoimidazo[1,2-a]pyridin-3-yl)acetate typically involves the reaction of α-bromoketones with 2-aminopyridines. This reaction proceeds through a one-pot tandem cyclization/bromination process. The cyclization to form imidazopyridines is promoted by further bromination, and no base is needed . The reaction is carried out in ethyl acetate with tert-butyl hydroperoxide (TBHP) as the oxidant .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(7-bromoimidazo[1,2-a]pyridin-3-yl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Oxidizing Agents: TBHP is commonly used in the synthesis process.
Major Products: The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further functionalized for different applications .
Scientific Research Applications
Ethyl 2-(7-bromoimidazo[1,2-a]pyridin-3-yl)acetate has several scientific research applications:
Comparison with Similar Compounds
3-Bromoimidazo[1,2-a]pyridine: Shares a similar core structure but lacks the ethyl acetate group.
N-(Pyridin-2-yl)amides: These compounds are synthesized from similar starting materials and have comparable biological activities.
Uniqueness: Ethyl 2-(7-bromoimidazo[1,2-a]pyridin-3-yl)acetate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological properties . The presence of the ethyl acetate group enhances its solubility and potential for further functionalization .
Properties
IUPAC Name |
ethyl 2-(7-bromoimidazo[1,2-a]pyridin-3-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O2/c1-2-16-11(15)6-9-7-13-10-5-8(12)3-4-14(9)10/h3-5,7H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWWKGXJTUNFUSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CN=C2N1C=CC(=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90858597 | |
Record name | Ethyl (7-bromoimidazo[1,2-a]pyridin-3-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90858597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1363383-34-9 | |
Record name | Imidazo[1,2-a]pyridine-3-acetic acid, 7-bromo-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1363383-34-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl (7-bromoimidazo[1,2-a]pyridin-3-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90858597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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